Bienvenue dans la boutique en ligne BenchChem!

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine (CAS 339276-09-4, molecular formula C18H14Cl2N2OS2, MW 409.34 g/mol) is a poly-substituted pyrimidine derivative belonging to the broad class of 2,4,5-trifunctionalized pyrimidines bearing diaryl thioether motifs. The compound features a 3,4-dichlorobenzylsulfanyl group at position 2, a phenylsulfanyl group at position 4, and a methoxy group at position 5 of the pyrimidine core, yielding a molecule with high computed lipophilicity (XLogP3-AA = 6.2), zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 85.6 Ų.

Molecular Formula C18H14Cl2N2OS2
Molecular Weight 409.34
CAS No. 339276-09-4
Cat. No. B2798513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine
CAS339276-09-4
Molecular FormulaC18H14Cl2N2OS2
Molecular Weight409.34
Structural Identifiers
SMILESCOC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-13-5-3-2-4-6-13)24-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3
InChIKeyUODKLXNCWMJWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine (CAS 339276-09-4): Procurement-Relevant Identity and Class Profile


2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine (CAS 339276-09-4, molecular formula C18H14Cl2N2OS2, MW 409.34 g/mol) is a poly-substituted pyrimidine derivative belonging to the broad class of 2,4,5-trifunctionalized pyrimidines bearing diaryl thioether motifs . The compound features a 3,4-dichlorobenzylsulfanyl group at position 2, a phenylsulfanyl group at position 4, and a methoxy group at position 5 of the pyrimidine core, yielding a molecule with high computed lipophilicity (XLogP3-AA = 6.2), zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 85.6 Ų [1]. It is listed as a research compound by several chemical suppliers, typically at ≥95% purity, and belongs to a chemical series with patent citations referencing cell-cycle inhibitory and kinase-targeting pyrimidine frameworks [2].

Why Generic Substitution Fails for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine: Structural Specificity Dictates Distinct Property Profiles


In-class pyrimidine analogs cannot be interchangeably substituted for 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine because subtle structural variations at positions 2 and 4 produce steep changes in lipophilicity, steric bulk, and hydrogen-bonding capacity that materially alter target engagement potential, metabolic stability, and physicochemical handling [1]. For instance, replacing the 4-phenylsulfanyl group with a 4-methylsulfanyl group (CAS 339276-06-1) reduces the heavy atom count from 25 to 20 and eliminates the aromatic π-surface contributed by the phenyl ring, potentially diminishing key hydrophobic interactions; conversely, the positional isomer bearing 2,6-dichlorobenzylsulfanyl (rather than 3,4-dichloro) alters the vector and electronic environment of the chlorine substituents, which has been shown in related pyrimidine kinase inhibitor series to shift potency profiles by more than 10-fold [2]. The following quantitative evidence guide provides the specific dimensions where this compound is differentiated from its closest analogs.

Quantitative Differentiation Evidence: 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. 4-Methylsulfanyl Analog

The target compound exhibits a computed XLogP3-AA of 6.2, which is substantially higher than the 4-methylsulfanyl analog 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine (CAS 339276-06-1, XLogP3-AA approximately 4.7 based on lower heavy atom count and absence of the phenyl ring). This ΔXLogP of ~1.5 log units corresponds to an approximately 30-fold difference in calculated octanol-water partition coefficient, directly impacting membrane permeability potential and chromatographic retention behavior [1].

Lipophilicity Drug-likeness Physicochemical profiling

Heavy Atom Count and Topological Polar Surface Area Comparison: Target Compound vs. 4-Methylsulfanyl and 4-Phenoxy Analogs

The target compound possesses 25 heavy atoms and a topological polar surface area (TPSA) of 85.6 Ų. The 4-methylsulfanyl analog (CAS 339276-06-1, MF C13H12Cl2N2OS2) contains only 20 heavy atoms, representing a 20% reduction in molecular complexity. Conversely, the 4-phenoxy analog (CAS 339276-11-8, MF C18H14Cl2N2O2S) has 24 heavy atoms but replaces the sulfur atom in the 4-position linker with oxygen, altering hydrogen bond acceptor character. The TPSA of 85.6 Ų places the target compound at the upper boundary of the CNS drug-like space (typically <90 Ų) while remaining within the oral drug-like range (<140 Ų) [1].

Molecular complexity Ligand efficiency Physicochemical space

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 4-Methoxy Analog

The target compound has 6 rotatable bonds, compared to the 4-methoxyphenyl analog (CAS 339275-99-9, 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine) which possesses 7 rotatable bonds due to the additional methoxy rotor on the 4-phenylsulfanyl ring. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.0 kcal/mol upon target binding, and is associated with reduced oral bioavailability in drug-like chemical space [1]. The target compound's 6 rotatable bonds place it within the preferred range (≤10) for drug-like molecules while offering modestly lower conformational freedom than the 4-methoxyphenyl analog [2].

Conformational entropy Ligand preorganization Binding thermodynamics

Hydrogen Bond Acceptor Count and Aromatic Surface: Differentiation from 4-Phenoxy Analog

The target compound contains 5 hydrogen bond acceptors (2 pyrimidine nitrogens, 1 methoxy oxygen, 2 thioether sulfurs), whereas the 4-phenoxy bioisostere (CAS 339276-11-8) contains only 4 hydrogen bond acceptors due to the replacement of the 4-phenylsulfanyl sulfur with an oxygen atom. Sulfur, being larger and more polarizable than oxygen, contributes differently to van der Waals interactions and can engage in chalcogen bonding that is absent in the phenoxy analog. The 4-phenylsulfanyl group also provides a distinct aromatic surface geometry: the C–S–C bond angle (approximately 100–104°) differs from the C–O–C angle (approximately 118–121°), altering the spatial orientation of the terminal phenyl ring relative to the pyrimidine core [1].

Hydrogen bonding Bioisosterism Sulfur vs. oxygen linker

Dichlorobenzyl Regioisomer Differentiation: 3,4-Dichloro vs. 2,6-Dichloro Substitution

The target compound bears a 3,4-dichlorobenzylsulfanyl substituent at position 2 of the pyrimidine ring, distinguishing it from the 2,6-dichloro regioisomer (3,4-dichloro: chlorine atoms positioned at C3 and C4 of the benzyl ring; 2,6-dichloro: chlorine atoms at C2 and C6). In closely related pyrimidine kinase inhibitor series, the 3,4-dichlorobenzyl configuration has been associated with distinct selectivity profiles: for example, N-(3,4-dichlorobenzyl)-4-(1H-indazol-5-yl)pyrimidin-2-amine shows differential inhibition of Clk and Dyrk kinases compared to its 3,5-dichloro counterpart, with IC50 values varying by more than 10-fold between regioisomers [1]. The 3,4-dichloro pattern presents a different electrostatic potential surface and steric profile compared to the 2,6-dichloro variant, which places both chlorine atoms ortho to the benzylic position and may restrict rotational freedom of the benzyl ring .

Regioisomerism Electronic effects Kinase selectivity

Commercial Availability Status: Discontinued Product with Limited Supply Chain

As of the most recent available listing, 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine has been marked as a discontinued product by at least one major supplier (CymitQuimica, product ref. 3D-PNA27609), with all package sizes (250 mg, 500 mg, 1 g, 5 g, 10 g) shown as discontinued . This contrasts with closely related analogs such as 2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine (CAS 339276-06-1), which remains listed as available (95% purity) from multiple vendors including AKSci . The discontinued status of the target compound introduces procurement risk and may necessitate custom synthesis, making availability a key differentiator for researchers planning experimental campaigns.

Supply chain Procurement risk Compound sourcing

Optimal Application Scenarios for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Discovery Requiring 4-Position Thioether Linker for Target Engagement

The 4-phenylsulfanyl group provides a sulfur-based linker with distinct geometry (C–S–C angle ~100–104°) and polarizability compared to oxygen-based linkers. In kinase inhibitor programs where the 4-substituent occupies a hydrophobic back pocket or selectivity pocket, the thioether sulfur can act as an additional hydrogen bond acceptor and engage in chalcogen bonding interactions unavailable to phenoxy analogs (CAS 339276-11-8). The 6 rotatable bonds of the target compound (vs. 7 for the 4-methoxyphenyl analog CAS 339275-99-9) also provide a slightly more preorganized ligand conformation, which may translate to improved binding enthalpy when the compound is used as a scaffold for structure-guided optimization [1].

SAR Exploration of Dichlorobenzyl Regioisomer Effects on Kinase Selectivity

The 3,4-dichlorobenzyl substitution pattern is a critical variable in pyrimidine-based kinase inhibitor SAR. Published data for structurally related pyrimidine-2-amine inhibitors (e.g., Clk/Dyrk chemical probe ML315 series) demonstrate that shifting chlorine positions on the benzyl ring can alter IC50 values by more than an order of magnitude [1]. Researchers comparing 3,4-dichloro vs. 2,6-dichloro vs. 3,5-dichloro regioisomers can use the target compound as the 3,4-dichloro reference point to systematically map the electrostatic and steric requirements of the benzyl-binding subpocket across a panel of kinases. This application is directly supported by the compound's unique combination of 3,4-dichlorobenzylsulfanyl at position 2 and phenylsulfanyl at position 4, which is not replicated in the available analog set.

Physicochemical Profiling and Permeability Assessment of High-LogP Pyrimidine Derivatives

With a computed XLogP3-AA of 6.2, the target compound occupies a lipophilicity range that is 1–2 log units above typical drug-like space (LogP 1–5) and approximately 1.5 log units above its 4-methylsulfanyl analog [1]. This makes it a suitable probe molecule for studying the relationship between lipophilicity, passive membrane permeability (e.g., PAMPA or Caco-2 assays), and non-specific binding in pyrimidine-based compound series. The high TPSA of 85.6 Ų, combined with zero hydrogen bond donors, creates a physicochemical profile where membrane permeation may be dominated by lipophilicity rather than hydrogen-bonding capacity—a scenario that is quantitatively distinct from less lipophilic analogs and useful for building predictive ADME models within the chemical series.

Custom Synthesis Prioritization for Targets Requiring the Phenylsulfanyl Pharmacophore

Given the discontinued commercial status of the compound at major suppliers [1], researchers whose target pharmacology explicitly requires the 4-phenylsulfanyl substitution pattern (rather than the more readily available 4-methylsulfanyl or 4-phenoxy analogs) must commission custom synthesis. The procurement decision hinges on whether the sulfur-mediated chalcogen bonding, specific aromatic surface, and distinct hydrogen bond acceptor count (5 vs. 4 for the phenoxy analog) are mechanistically required for the biological hypothesis under investigation. This scenario is most relevant when preliminary computational docking or pharmacophore modeling indicates that the phenylsulfanyl group makes essential contacts not achievable with smaller or oxygen-based linkers.

Quote Request

Request a Quote for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.